2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine
Overview
Description
2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine is a useful research compound. Its molecular formula is C9H5F3IN3 and its molecular weight is 339.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazole-containing compounds, which include 2-(4-iodopyrazol-1-yl)-3-trifluoromethylpyridine, have a broad range of chemical and biological properties . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It is known that pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . This suggests that they may interact with various biochemical pathways, potentially affecting a wide range of cellular processes.
Pharmacokinetics
It is known that the compound is a solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound could have a significant impact on cellular processes related to these diseases.
Action Environment
It is known that the compound is a solid that is highly soluble in water and other polar solvents , which suggests that its action could potentially be influenced by the solvent environment.
Properties
IUPAC Name |
2-(4-iodopyrazol-1-yl)-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-14-8(7)16-5-6(13)4-15-16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDJPXBHAHNJFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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